Glycerol diacetate laurate Glycerol diacetate laurate
Brand Name: Vulcanchem
CAS No.: 55191-43-0
VCID: VC18483298
InChI: InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3
SMILES:
Molecular Formula: C19H34O6
Molecular Weight: 358.5 g/mol

Glycerol diacetate laurate

CAS No.: 55191-43-0

Cat. No.: VC18483298

Molecular Formula: C19H34O6

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Glycerol diacetate laurate - 55191-43-0

Specification

CAS No. 55191-43-0
Molecular Formula C19H34O6
Molecular Weight 358.5 g/mol
IUPAC Name 1,3-diacetyloxypropan-2-yl dodecanoate
Standard InChI InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3
Standard InChI Key IADBTKCAYVABOP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Glycerol diacetate laurate features a glycerol backbone with two acetyl groups and one lauroyl group. The IUPAC name—1,3-diacetyloxypropan-2-yl dodecanoate—reflects its esterification at the first and third hydroxyl positions of glycerol, leaving the second position bonded to lauric acid . The canonical SMILES representation (CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C) and InChIKey (IADBTKCAYVABOP-UHFFFAOYSA-N) confirm its branched ester structure .

Physical Characteristics

Key properties include:

  • Density: 1.015 g/cm³

  • Boiling Point: 401.6°C at 760 mmHg

  • Flash Point: 169°C

  • LogP: 3.945 (indicating high lipophilicity) .

These properties suggest stability under high-temperature processing, making it suitable for industrial applications requiring thermal resistance.

Synthesis and Catalytic Optimization

Ionic Liquid-Mediated Synthesis

Recent advances highlight ionic liquids (ILs) as green catalysts. For methyl laurate synthesis, [Hnmp]HSO₄ achieved 98.58% conversion at 70°C with a 7.68:1 methanol-to-lauric acid ratio . Adapting this protocol for glycerol diacetate laurate could enhance reaction efficiency while reducing energy consumption.

Enzymatic Approaches

Lipase-catalyzed reactions offer superior regioselectivity. In monolaurin synthesis, immobilized Candida antarctica lipase B (CALB) in a microreactor achieved 87.04% conversion in 20 minutes, outperforming batch methods . Such systems could be modified to acetylate monolaurin, streamlining diacetate laurate production.

Functional Applications

Cosmetic and Dermatological Uses

Glyceryl laurate derivatives are widely used as emollients and antimicrobial agents. Glyceryl laurate enhances skin penetration of hydrophobic drugs by 2–3 fold and exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Propionibacterium acnes . While direct evidence for glycerol diacetate laurate is lacking, its structural similarity suggests comparable functionality in topical formulations.

Pharmaceutical Formulations

In drug delivery systems, glyceryl esters modify release kinetics. For instance, glyceryl monolaurate suppresses TNF-α production in infected tissues, reducing inflammation in Staphylococcus aureus infections . The diacetate variant could offer enhanced lipid solubility for encapsulating lipophilic APIs.

Future Research Directions

Structure-Activity Relationships

Comparative studies between mono- and di-acetylated derivatives could elucidate the impact of esterification degree on antimicrobial potency and drug permeation enhancement.

Process Intensification

Exploring continuous-flow reactors with immobilized lipases may address scalability challenges in enzymatic synthesis, potentially reducing production costs by 30–40% .

Environmental Impact Assessments

Lifecycle analyses are critical to evaluate the ecological footprint of ionic liquid catalysts versus traditional acid methods, ensuring alignment with green chemistry principles .

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